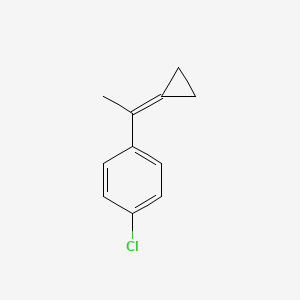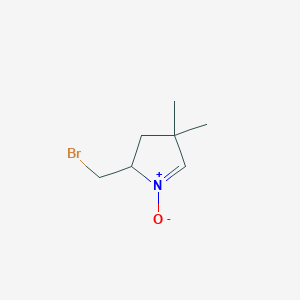
2-(Bromomethyl)-4,4-dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide is a heterocyclic compound with a unique structure that includes a bromomethyl group and a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide typically involves the bromination of 4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products. This could involve the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(Bromomethyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce new functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent and base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an aminomethyl derivative, while oxidation might produce a corresponding oxo derivative.
科学的研究の応用
2-(Bromomethyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Material Science: Could be used in the synthesis of novel materials with specific properties.
作用機序
The mechanism of action of 2-(Bromomethyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various modifications and interactions with biological molecules. This reactivity can be harnessed in drug design to target specific molecular pathways.
類似化合物との比較
Similar Compounds
- 2-(Chloromethyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide
- 2-(Iodomethyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide
- 4,4-Dimethyl-3,4-dihydro-2H-pyrrole 1-oxide
Uniqueness
2-(Bromomethyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- and iodo- counterparts. This makes it particularly useful in specific synthetic applications where bromine’s reactivity is advantageous.
特性
CAS番号 |
922142-82-3 |
|---|---|
分子式 |
C7H12BrNO |
分子量 |
206.08 g/mol |
IUPAC名 |
2-(bromomethyl)-4,4-dimethyl-1-oxido-2,3-dihydropyrrol-1-ium |
InChI |
InChI=1S/C7H12BrNO/c1-7(2)3-6(4-8)9(10)5-7/h5-6H,3-4H2,1-2H3 |
InChIキー |
YTIVGCBMJJVDHS-UHFFFAOYSA-N |
正規SMILES |
CC1(CC([N+](=C1)[O-])CBr)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14183653.png)
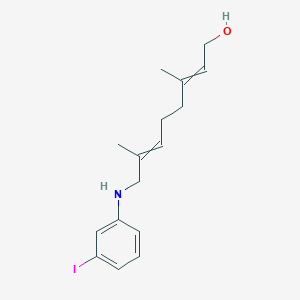
![tert-Butyl(dimethyl){[(trimethylsilyl)methoxy]methyl}silane](/img/structure/B14183665.png)
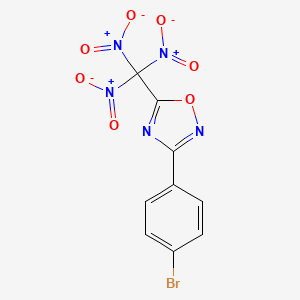
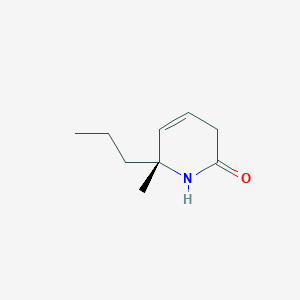
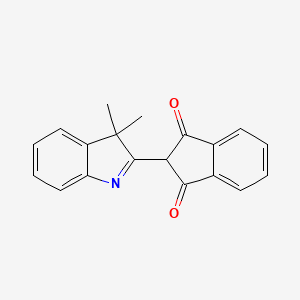
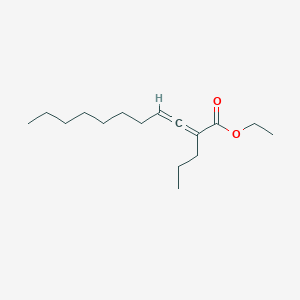
![2-Acetyl-3-methyl-1,4-dioxa-6-azaspiro[4.4]non-2-en-7-one](/img/structure/B14183717.png)
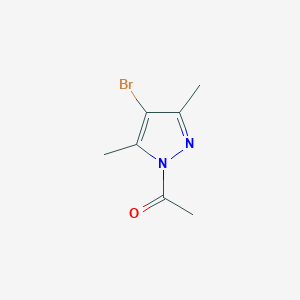
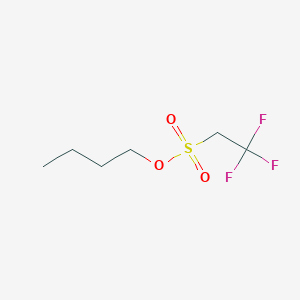
![6-(2-aminoethyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14183729.png)
![N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide](/img/structure/B14183734.png)
![5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline](/img/structure/B14183737.png)
